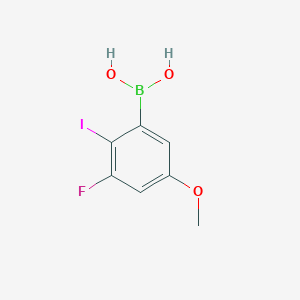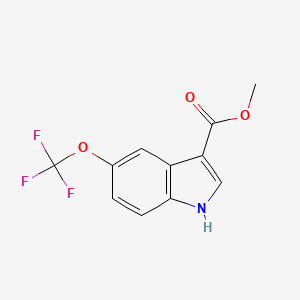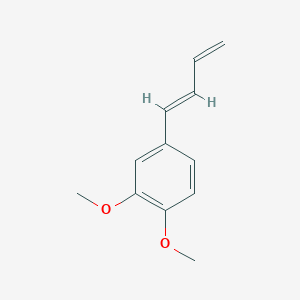
(E)-1-(3,4-Dimethoxyphenl)butadiene (DMPBD)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(3,4-Dimethoxyphenyl)butadiene is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol It is a derivative of butadiene, featuring a 3,4-dimethoxyphenyl group attached to the butadiene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(E)-1-(3,4-Dimethoxyphenyl)butadiene can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired product . The reaction typically requires a strong base, such as sodium hydroxide, to generate the ylide from the phosphonium salt. The reaction is carried out under an inert atmosphere to prevent oxidation of the ylide.
Industrial Production Methods
While specific industrial production methods for (E)-1-(3,4-Dimethoxyphenyl)butadiene are not well-documented, large-scale synthesis would likely involve optimization of the Wittig reaction or other suitable synthetic routes to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(3,4-Dimethoxyphenyl)butadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds in the butadiene moiety to single bonds, yielding saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical for reducing double bonds.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA can yield epoxides, while hydrogenation with Pd/C results in saturated hydrocarbons.
Applications De Recherche Scientifique
(E)-1-(3,4-Dimethoxyphenyl)butadiene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the development of new materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of (E)-1-(3,4-Dimethoxyphenyl)butadiene involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that the compound exerts its effects by modulating signaling pathways involved in inflammation and cell proliferation. The presence of the dimethoxyphenyl group may enhance its binding affinity to certain biological targets, contributing to its observed biological activities .
Comparaison Avec Des Composés Similaires
(E)-1-(3,4-Dimethoxyphenyl)butadiene can be compared with other similar compounds, such as:
(Z)-1-(3,4-Dimethoxyphenyl)butadiene: The Z-isomer of the compound, which may exhibit different chemical and biological properties due to its distinct stereochemistry.
1,4-Dimethoxybenzene: A related compound with a simpler structure, lacking the butadiene moiety.
3,4-Dimethoxytoluene: Another related compound with a methyl group instead of the butadiene moiety.
The uniqueness of (E)-1-(3,4-Dimethoxyphenyl)butadiene lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C12H14O2 |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
4-[(1E)-buta-1,3-dienyl]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C12H14O2/c1-4-5-6-10-7-8-11(13-2)12(9-10)14-3/h4-9H,1H2,2-3H3/b6-5+ |
Clé InChI |
JFHQUUYHTBVHHK-AATRIKPKSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C/C=C)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C=CC=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] trifluoromethanesulfonate](/img/structure/B13410007.png)
![2-Fluoro-1-[4-(3-methyl-2-buten-1-yl)-1-piperazinyl]ethanone](/img/structure/B13410010.png)
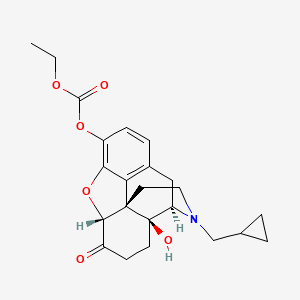
![1-(1-([6-(Trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B13410015.png)
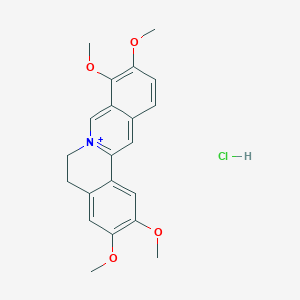
![(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methoxycarbonylsulfanylpropanoic acid](/img/structure/B13410025.png)
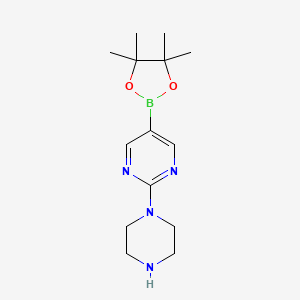
![(1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13410028.png)

